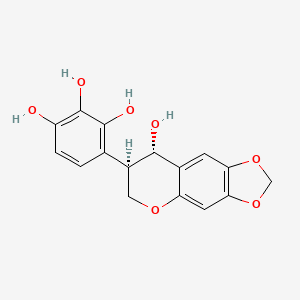

Bolusanthol A

Description

Bolusanthol A is a prenylated isoflavone first isolated from the stem bark of Bolusanthus speciosus (tree wisteria), a plant native to Southern Africa. Its structure was identified as 4,2',3',4'-tetrahydroxy-6,7-methylenedioxyisoflavone through spectroscopic methods . This compound belongs to the flavonoid family, known for diverse bioactivities, including antioxidant and anti-inflammatory properties.

Properties

Molecular Formula |

C16H14O7 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

4-[(7R,8S)-8-hydroxy-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-7-yl]benzene-1,2,3-triol |

InChI |

InChI=1S/C16H14O7/c17-10-2-1-7(15(19)16(10)20)9-5-21-11-4-13-12(22-6-23-13)3-8(11)14(9)18/h1-4,9,14,17-20H,5-6H2/t9-,14+/m0/s1 |

InChI Key |

FABXQJSQWANGCE-LKFCYVNXSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC3=C(C=C2O1)OCO3)O)C4=C(C(=C(C=C4)O)O)O |

Canonical SMILES |

C1C(C(C2=CC3=C(C=C2O1)OCO3)O)C4=C(C(=C(C=C4)O)O)O |

Synonyms |

4,2',3',4'-tetrahydroxy-6,7-methylenedioxy-isoflavane 4,2',3',4'-tetrahydroxy-6,7-methylenedioxyisoflavane bolusanthol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The Bolusanthus genus produces several prenylated flavonoids, including bolusanthols B, C, and D. Key structural differences are summarized below:

| Compound | Core Structure | Substituents | Prenylation Pattern |

|---|---|---|---|

| Bolusanthol A | Isoflavone | 4,2',3',4'-OH; 6,7-methylenedioxy | None |

| Bolusanthol B | Isoflavone | 5,7,3',4'-OH; 5'-γ,γ-dimethylallyl (prenyl) | Single prenyl at position 5' |

| Bolusanthol C | Isoflavone | 5,7,4'-OH; 6,3'-di(γ,γ-dimethylallyl) | Two prenyl groups at positions 6,3' |

| Bolusanthol D | Flavanone (reported elsewhere) | 5,7,2',6'-OH; 6,8-di(γ,γ-dimethylallyl) | Two prenyl groups at positions 6,8 |

Key Observations :

Bioactivity and Pharmacological Profiles

Table 1: Comparative Bioactivities

Key Findings :

- Its prenyl group likely facilitates deeper penetration into kinase active sites.

- Bolusanthol C ’s di-prenyl structure enhances dual binding to Keap1 and SIRT1, making it effective in modulating oxidative stress and bile acid homeostasis .

- This compound’s bioactivity remains underexplored, though its methylenedioxy group is associated with antioxidant properties in analogous flavonoids .

Molecular Docking and Binding Affinities

Table 2: Molecular Docking Results (Binding Energy in kcal/mol)

| Target | PDB ID | Bolusanthol B | Bolusanthol C | Reference Compound (Quercetin) |

|---|---|---|---|---|

| AKT1 | 6HHG | -10.2 | Not tested | -9.1 |

| Keap1 | 1X2R | Not tested | -9.8 | -8.5 |

Analysis :

- Bolusanthol B’s superior binding to AKT1 (-10.2 kcal/mol vs.

- Bolusanthol C ’s affinity for Keap1 (-9.8 kcal/mol) explains its efficacy in activating the Nrf2 antioxidant pathway .

Q & A

Q. What ethical considerations apply when using animal models to study this compound’s therapeutic potential?

- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Minimize animal numbers via power analysis and use non-invasive imaging (e.g., MRI) where possible. Obtain institutional ethics approval and disclose all procedures in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.